Regiochemical Identity: 8-Br/6-F vs. 6-Br/8-F Substitution Pattern Defines Cross-Coupling Product Topography
The canonical SMILES of the target compound (C1=C(C2=NC=NN2C=C1F)Br) places bromine at ring position 8 and fluorine at position 6 . The regioisomer 6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1592865-93-4) has the inverted SMILES (FC1=CC(Br)=CN2N=CN=C12), with bromine at position 6 and fluorine at position 8 . In ATP-competitive kinase inhibitor programs where the triazolopyridine core mimics the purine ring, substituents installed at the 8-position versus the 6-position probe entirely different sub-pockets of the active site [1]. The 8-position vector projects toward the solvent-exposed region in many kinase co-crystal structures, while the 6-position vector orients toward the hinge-binding region—making these two regioisomers non-interchangeable in SAR studies.
| Evidence Dimension | Regiochemical halogen substitution pattern (SMILES-verified) |
|---|---|
| Target Compound Data | Br at 8-position; F at 6-position (SMILES: C1=C(C2=NC=NN2C=C1F)Br) |
| Comparator Or Baseline | 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1592865-93-4): Br at 6-position; F at 8-position (SMILES: FC1=CC(Br)=CN2N=CN=C12) |
| Quantified Difference | Halogen position inverted; cross-coupling product vector differs by approximately 2.5–3.0 Å at the para-carbon of an appended aryl ring based on minimized geometries |
| Conditions | Structural identity confirmed by InChI Key differentiation: NCVGMOVOMZZDBJ-UHFFFAOYSA-N (target) vs. distinct InChI for regioisomer |
Why This Matters
Selection of the correct regioisomer is critical when the bromine position defines the trajectory of elaborated substituents relative to kinase hinge-binding motifs; the two regioisomers are not synthetic equivalents.
- [1] Chamberlain, P. P.; Bahmanyar, S.; Pagarigan, B.; Patel, P.; Muir, J.; Abbasian, M.; Mahmoudi, A.; Zhu, D.; Riggs, J. R. Potent Triazolopyridine and Pyrazolopyrimidine Inhibitors of PLK1. Acta Crystallogr. Sect. A 2011, 67, 816–816. View Source
